Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate
Overview
Description
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is an organic compound with the molecular formula C10H8ClF3O2S It is a derivative of phenylthioacetate, where the phenyl group is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is a complex organic compoundCompounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in enzyme inhibition and signal transduction .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-4-(trifluoromethyl)phenylthioacetate.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}ethanol.
Scientific Research Applications
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)phenylthioacetic acid
- 2-chloro-4-(trifluoromethyl)phenylthioacetamide
- 2-chloro-4-(trifluoromethyl)phenylthioethanol
Uniqueness
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate is unique due to the presence of both a trifluoromethyl group and a thioester moiety, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thioester group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRLGRUPRZXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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